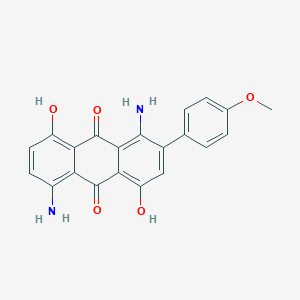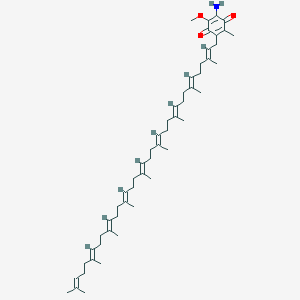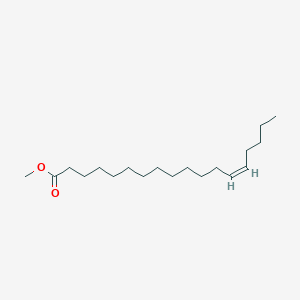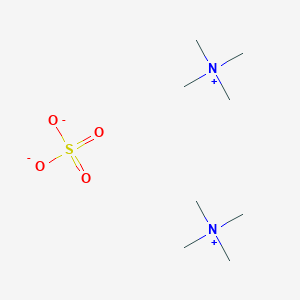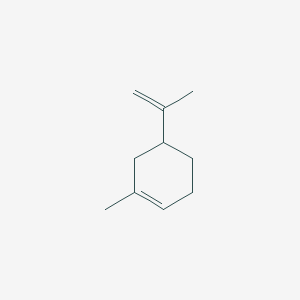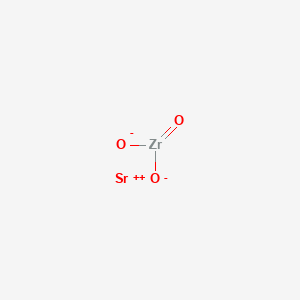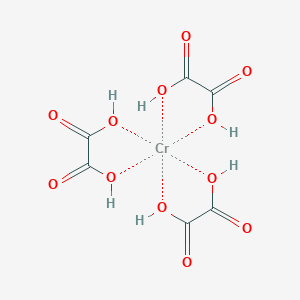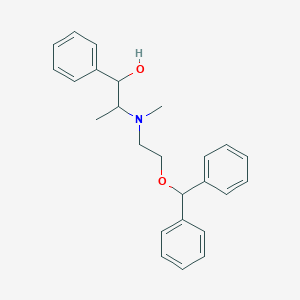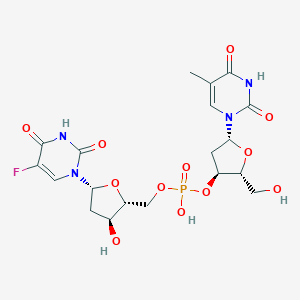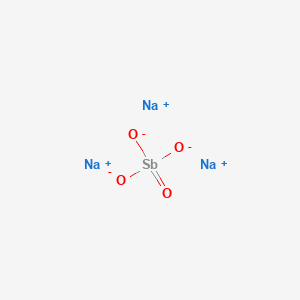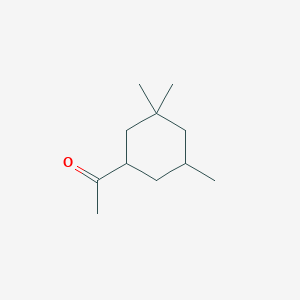
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one, also known as Musk Ketone, is a synthetic fragrance compound widely used in the perfume industry. Musk Ketone is a colorless or pale yellow liquid with a sweet, musky odor. It is a cyclic ketone with a molecular formula of C14H22O and a molecular weight of 206.33 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is not fully understood. However, it is believed to interact with the olfactory receptors in the nose, which triggers a response in the brain that is responsible for the perception of the musky odor.
Efectos Bioquímicos Y Fisiológicos
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been reported to inhibit the growth of cancer cells in vitro. However, further studies are needed to confirm these findings and to determine the potential therapeutic applications of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is a widely used fragrance compound, and its availability makes it a convenient choice for laboratory experiments. However, its use in experiments may be limited by its potential toxicity and its effects on the environment.
Direcciones Futuras
Future research on 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone could focus on its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anti-tumor effects. Further studies are also needed to determine the safety and toxicity of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone and its effects on the environment. Additionally, the development of new synthetic methods for 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone could lead to more efficient and environmentally friendly production processes.
Métodos De Síntesis
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is synthesized by the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanone with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction yields 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone as the main product, which is then purified by distillation.
Aplicaciones Científicas De Investigación
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been extensively studied for its fragrance properties and its potential use in the perfume industry. It is also used as a flavoring agent in food products. In addition, 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
Propiedades
Número CAS |
14886-22-7 |
|---|---|
Nombre del producto |
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one |
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-(3,3,5-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3 |
Clave InChI |
ALVCXKYZMQCATP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
SMILES canónico |
CC1CC(CC(C1)(C)C)C(=O)C |
Otros números CAS |
14886-22-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



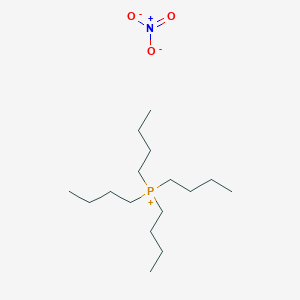
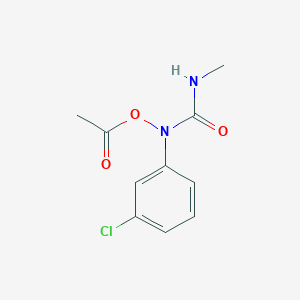
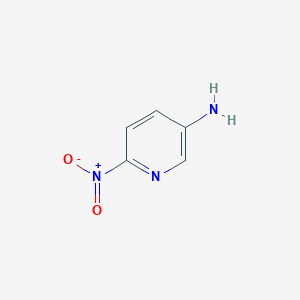
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
